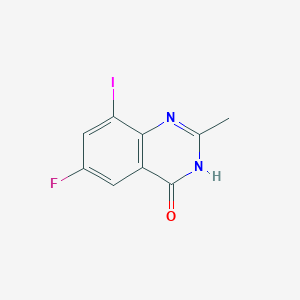![molecular formula C7H13N3O B13078776 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)
2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL is a chemical compound with a unique structure that includes a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with formaldehyde and a primary amine, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反応の分析
Types of Reactions
2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
科学的研究の応用
2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-[4-(Aminomethyl)phenyl]ethan-1-ol: This compound has a similar structure but with a phenyl ring instead of a pyrazole ring.
2-[4-(Aminomethyl)-2-methoxyphenoxy]ethan-1-ol: This compound includes a methoxyphenoxy group, providing different chemical properties.
Uniqueness
2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL is unique due to its pyrazole ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC名 |
2-[4-(aminomethyl)-3-methylpyrazol-1-yl]ethanol |
InChI |
InChI=1S/C7H13N3O/c1-6-7(4-8)5-10(9-6)2-3-11/h5,11H,2-4,8H2,1H3 |
InChIキー |
YVAJCRXLDZAPGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1CN)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)
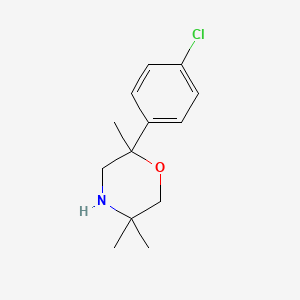

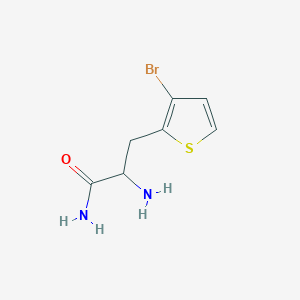
![(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B13078715.png)


![5'-Acetamido-6H,6'H-[2,3'-bithiopyran]-4'-carboxylic acid](/img/structure/B13078728.png)
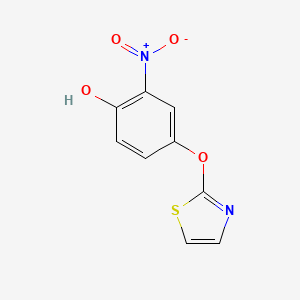
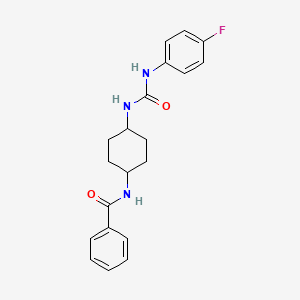
![tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13078743.png)
![2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13078757.png)

